molecular formula C15H16Cl2N4O B2816231 5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride CAS No. 2413896-41-8

5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride

Cat. No. B2816231
CAS RN: 2413896-41-8
M. Wt: 339.22
InChI Key: RAJOUHUZNHNPNB-UHFFFAOYSA-N
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Description

5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride is a useful research compound. Its molecular formula is C15H16Cl2N4O and its molecular weight is 339.22. The purity is usually 95%.
BenchChem offers high-quality 5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Derivatives Formation Research in synthetic chemistry focuses on creating novel compounds with potential biological or material applications. For instance, the synthesis of complex tricyclic compounds involves intricate steps like Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization, which are crucial for constructing compounds with specific configurations and potential bioactive properties (Shishov et al., 2014). These synthetic routes are essential for generating derivatives that could serve as bioisosteric analogues for known biologically active molecules, offering a pathway for discovering new therapeutic agents.

Environmental Photochemistry and Degradation Studies Compounds with complex tricyclic structures, similar to the one , are also studied for their environmental behavior, particularly their photodegradation pathways in aquatic environments. Research by Bianco et al. (2015) into the environmental photochemistry of related compounds highlights the importance of understanding how these substances degrade under natural sunlight and their interactions with natural organic matter. This knowledge is crucial for assessing the environmental impact of such chemicals, especially if they are used in pharmaceuticals or as agrochemicals (Bianco et al., 2015).

Crystal Structure Analysis and Material Properties The detailed crystal structure analysis of related compounds, as conducted by Gupta and Chaudhary (2013), provides insights into their molecular conformations, intermolecular interactions, and potential for forming supramolecular assemblies. Such analyses are fundamental for designing materials with specific optical, electronic, or catalytic properties, making them valuable in fields like material science, nanotechnology, and drug design (Gupta & Chaudhary, 2013).

Biological Chemistry and Neurotoxicity Studies Compounds with similar structural features are investigated for their biological activities and potential neurotoxic effects. The study of neurotoxic by-products, like 1-trichloromethyl-1,2,3,4-tetrahydro-beta-carboline, sheds light on the mechanisms through which certain chemical structures can induce neurodegenerative disorders. This research is vital for understanding the risk factors associated with exposure to specific compounds and designing safer pharmaceuticals and industrial chemicals (Riederer et al., 2002).

properties

IUPAC Name

5-phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O.2ClH/c20-15-11-6-7-16-9-13(11)17-14-8-12(18-19(14)15)10-4-2-1-3-5-10;;/h1-5,8,16,18H,6-7,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFBUEORMSHXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)N3C(=N2)C=C(N3)C4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride

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